molecular formula C30H25FN4O3S B2578155 5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850908-95-1

5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2578155
CAS RN: 850908-95-1
M. Wt: 540.61
InChI Key: GBZRTGXEXSITAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C30H25FN4O3S and its molecular weight is 540.61. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibition for Therapeutic Applications

Compounds with similar structures have been investigated for their role as kinase inhibitors, which are crucial in the development of therapeutic agents targeting various diseases. For example, a study described the design, synthesis, and biological evaluation of a compound as a new inhibitor of MAPK with selective inhibition towards p38alpha, demonstrating its potential as a lead for selective p38alpha inhibitors (Peifer et al., 2007).

Antimicrobial Activity

Research into similar compounds has shown significant antimicrobial activity, making them potential candidates for addressing antibiotic resistance. A study on novel quinoline-pyrazoline-based coumarinyl thiazole derivatives demonstrated potent antimicrobial activity, suggesting a promising avenue for developing new antimicrobial agents (Ansari & Khan, 2017).

Anticancer Properties

Some derivatives have been synthesized and evaluated for their anticancer properties, showing potential as anticancer agents. For instance, novel fluoro substituted benzo[b]pyran compounds showed anti-lung cancer activity at low concentrations compared to reference drugs, indicating their potential in cancer therapy (Hammam et al., 2005).

Material Science and OLED Applications

In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), compounds with similar frameworks have been explored for their electroluminescent properties. A study on homoleptic cyclometalated iridium complexes with highly efficient red phosphorescence highlighted their application in OLEDs, showcasing the role of such compounds in advancing display technologies (Tsuboyama et al., 2003).

properties

IUPAC Name

5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25FN4O3S/c31-22-10-8-21(9-11-22)26-16-25(28-7-3-15-39-28)33-35(26)29(36)19-38-27-6-1-5-24-23(27)12-14-34(30(24)37)18-20-4-2-13-32-17-20/h1-11,13,15,17,26H,12,14,16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZRTGXEXSITAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CC6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.